molecular formula C11H16O B13314023 2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-carbaldehyde

2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-carbaldehyde

Cat. No.: B13314023
M. Wt: 164.24 g/mol
InChI Key: JQCCURTWGRXZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C11H16O. It is a cyclohexane derivative with a propynyl group and a carbaldehyde group attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under phase-transfer catalysis conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction mixture is usually processed to remove the organic solvent, and the residue is purified through techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The propynyl group can undergo nucleophilic substitution reactions, where the triple bond can be attacked by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

    Oxidation: 2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-carboxylic acid

    Reduction: 2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-carbaldehyde depends on the specific reaction or application. In general, the aldehyde group can participate in nucleophilic addition reactions, while the propynyl group can undergo various types of addition and substitution reactions. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-carbaldehyde is unique due to the presence of both an aldehyde group and a propynyl group on the cyclohexane ring. This combination of functional groups provides unique reactivity and makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2-methyl-1-prop-2-ynylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H16O/c1-3-7-11(9-12)8-5-4-6-10(11)2/h1,9-10H,4-8H2,2H3

InChI Key

JQCCURTWGRXZLH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CC#C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.